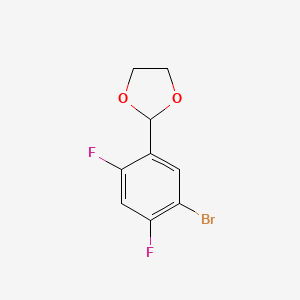
2-(5-Bromo-2,4-difluorophenyl)-1,3dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-2,4-difluoroaniline” is a chemical compound with the molecular formula C6H4BrF2N . It’s used in various chemical reactions .
Synthesis Analysis
The synthesis of “5-Bromo-2,4-difluoroaniline” involves dissolving it in concentrated hydrochloric acid, cooling to -10 C, and dropping in a solution of sodium nitrite in water to react for 2 hours .Molecular Structure Analysis
The molecular structure of “5-Bromo-2,4-difluoroaniline” consists of a benzene ring with bromine and fluorine substituents, and an amine group .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-2,4-difluoroaniline” are not specifically mentioned in the sources I found .Physical And Chemical Properties Analysis
“5-Bromo-2,4-difluoroaniline” has a molecular weight of 208.00 g/mol. It has 1 hydrogen bond donor and 3 hydrogen bond acceptors. It has a rotatable bond count of 0 .Applications De Recherche Scientifique
Synthesis Techniques and Applications
Intermediate for Synthesis : The compound is used as an intermediate in the synthesis of complex molecules. For example, it has been utilized in the development of synthetic procedures for preparing various brominated and fluorinated organic compounds. These processes often involve reactions like bromination, lithiation, and cross-coupling, which are fundamental in organic synthesis for constructing complex molecules with specific functional groups (Mekonnen et al., 2009).
Material Science and Nanoparticle Fabrication : In material science, derivatives of 1,3-dioxolane have been used for the synthesis of nanoparticles and polymers with specific properties. For instance, the construction of bright, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks showcases the utility of such compounds in creating materials with desired optical properties (Fischer et al., 2013).
Organic Electronics : The synthesis and characterization of organic semiconductors for thin-film transistor applications highlight the role of dioxolane derivatives in the field of organic electronics. These compounds serve as precursors for the development of carbonyl-functionalized quaterthiophenes, which are essential for high-performance n-channel semiconductors (Yoon et al., 2007).
Protecting Groups in Peptide Synthesis : In peptide synthesis, dioxolane derivatives act as protecting groups for amino acids, facilitating the synthesis of ketomethylene analogs of peptides. This application underscores the versatility of 1,3-dioxolane derivatives in synthesizing biologically relevant molecules (Johnson & Miller, 2009).
Mécanisme D'action
Target of Action
The primary targets of 2-(5-Bromo-2,4-difluorophenyl)-1,3dioxolane are currently unknown. This compound is structurally similar to 5-Bromo-2,4-difluoroaniline , which suggests that it may interact with similar biological targets.
Mode of Action
Given its structural similarity to 5-Bromo-2,4-difluoroaniline
Biochemical Pathways
The biochemical pathways affected by 2-(5-Bromo-2,4-difluorophenyl)-1,3dioxolane are currently unknown. Based on its structural similarity to 5-Bromo-2,4-difluoroaniline , it may affect similar pathways.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-bromo-2,4-difluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJJRBALXSYZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)

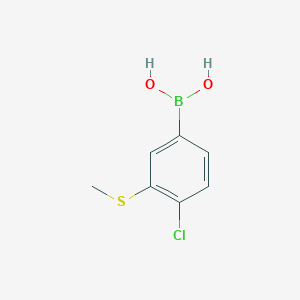
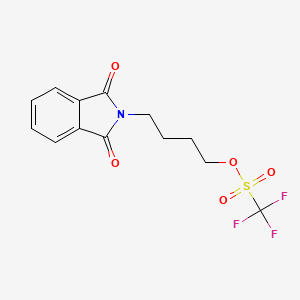
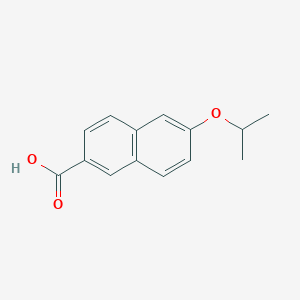
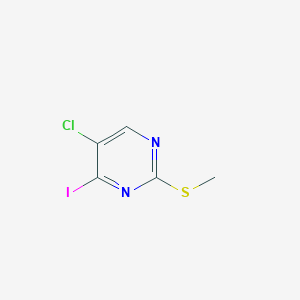
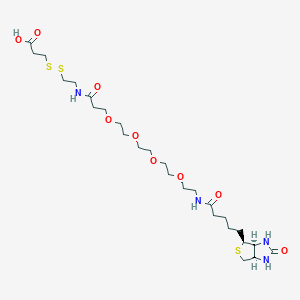
![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)
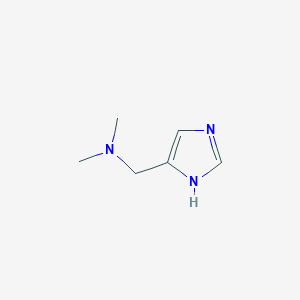

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)
![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

